molecular formula C12H13ClO2 B1432301 8-Chloro-4,4-dimethylchroman-6-carbaldehyde CAS No. 1350761-27-1

8-Chloro-4,4-dimethylchroman-6-carbaldehyde

Cat. No. B1432301
Key on ui cas rn: 1350761-27-1
M. Wt: 224.68 g/mol
InChI Key: LBILSTKRPPLZGQ-UHFFFAOYSA-N
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Patent
US08742110B2

Procedure details

A vial was charged with Pd(OAc)2 (2.40 mg, 10.7 μmol), XPhos (10.2 mg, 0.02 mmol), potassium carbonate (148 mg, 1.07 mmol), potassium cyclopropyltrifluoroborate (58.0 mg, 0.39 mmol) and 8-chloro-4,4-dimethyl-3,4-dihydro-2H-chromene-6-carbaldehyde (80.0 mg, 0.36 mmol). The mixture was dissolved in cyclopropylmethyl ether (2.00 mL) and water (0.20 mL) and purged with Ar. The reaction mixture was then stirred at 100° C. overnight, cooled to room temperature, and filtered through a pad of celite. The filtrate was concentrated under vacuum, and the crude residue was purified by silica gel chromatography eluting with 0-15% EtOAc/hexanes to afford the desired product as a yellow oil.
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
10.2 mg
Type
reactant
Reaction Step Two
Quantity
148 mg
Type
reactant
Reaction Step Two
Quantity
58 mg
Type
reactant
Reaction Step Two
Quantity
80 mg
Type
reactant
Reaction Step Two
Quantity
2.4 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC(C1C=C(C(C)C)C(C2C=CC=CC=2P(C2CCCCC2)C2CCCCC2)=C(C(C)C)C=1)C.C(=O)([O-])[O-].[K+].[K+].[CH:41]1([B-](F)(F)F)[CH2:43][CH2:42]1.[K+].Cl[C:50]1[CH:51]=[C:52]([CH:62]=[O:63])[CH:53]=[C:54]2[C:59]=1[O:58][CH2:57][CH2:56][C:55]2([CH3:61])[CH3:60]>C1(OC)CC1.CC([O-])=O.CC([O-])=O.[Pd+2]>[CH:41]1([C:50]2[CH:51]=[C:52]([CH:62]=[O:63])[CH:53]=[C:54]3[C:59]=2[O:58][CH2:57][CH2:56][C:55]3([CH3:60])[CH3:61])[CH2:43][CH2:42]1 |f:1.2.3,4.5,8.9.10|

Inputs

Step One
Name
Quantity
2 mL
Type
solvent
Smiles
C1(CC1)OC
Step Two
Name
Quantity
10.2 mg
Type
reactant
Smiles
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC=C2)P(C3CCCCC3)C4CCCCC4)C(C)C
Name
Quantity
148 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
58 mg
Type
reactant
Smiles
C1(CC1)[B-](F)(F)F.[K+]
Name
Quantity
80 mg
Type
reactant
Smiles
ClC=1C=C(C=C2C(CCOC12)(C)C)C=O
Name
Quantity
2.4 mg
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred at 100° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
water (0.20 mL) and purged with Ar
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered through a pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
the crude residue was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with 0-15% EtOAc/hexanes

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(CC1)C=1C=C(C=C2C(CCOC12)(C)C)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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